molecular formula C16H22N6O B15121906 3-Methyl-6-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3,4-dihydropyrimidin-4-one

3-Methyl-6-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3,4-dihydropyrimidin-4-one

Cat. No.: B15121906
M. Wt: 314.39 g/mol
InChI Key: DEVXUIAYHNOICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by the presence of multiple heterocyclic rings, including pyrimidine and piperidine moieties. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of ethyl acetoacetate with urea under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Methylation: Methyl groups are introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Final Cyclization: The final step involves cyclization to form the dihydropyrimidinone core, which can be achieved through intramolecular condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine or piperidine derivatives.

Scientific Research Applications

3-Methyl-6-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-6-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3,4-dihydropyrimidin-4-one
  • 3-Methyl-6-{3-[ethyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3,4-dihydropyrimidin-4-one
  • 3-Methyl-6-{3-[methyl(4-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3,4-dihydropyrimidin-4-one

Uniqueness

The uniqueness of 3-Methyl-6-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-3,4-dihydropyrimidin-4-one lies in its specific substitution pattern and the presence of both pyrimidine and piperidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

3-methyl-6-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]pyrimidin-4-one

InChI

InChI=1S/C16H22N6O/c1-12-8-17-16(18-9-12)21(3)13-5-4-6-22(10-13)14-7-15(23)20(2)11-19-14/h7-9,11,13H,4-6,10H2,1-3H3

InChI Key

DEVXUIAYHNOICS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=CC(=O)N(C=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.